molecular formula C10H10ClNO B2784663 2-(3-Chloropropyl)-1,3-benzoxazole CAS No. 51111-00-3

2-(3-Chloropropyl)-1,3-benzoxazole

Cat. No.: B2784663
CAS No.: 51111-00-3
M. Wt: 195.65
InChI Key: NCCSSFGYRMYCFK-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(3-aminopropyl)-1,3-benzoxazole, while oxidation reactions can produce benzoxazole derivatives with altered electronic properties .

Scientific Research Applications

2-(3-Chloropropyl)-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Chloropropyl)-1,3-benzoxazole include:

  • 2-(3-Chloropropyl)-1,3-dioxolane
  • 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid
  • 3-Chloropropylbis(catecholato)silicate

Uniqueness

What sets this compound apart from these similar compounds is its unique benzoxazole ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(3-Chloropropyl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current knowledge on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazole ring substituted with a chloropropyl group. The presence of the chlorine atom and the propyl chain can influence the compound's biological properties by affecting its lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Potential : Shown to possess cytotoxic effects on several cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound has notable antimicrobial properties. For instance, it has been tested against Candida albicans and other pathogenic microorganisms.

Antifungal Activity

In a study evaluating antifungal activity, derivatives of benzoxazole were screened against C. albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole. Specifically, the compound showed a MIC value of 16 µg/mL against resistant strains of C. albicans and C. glabrata .

CompoundMIC (µg/mL)% Inhibition
This compound16100%
Fluconazole880%

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxicity of this compound against several cancer cell lines:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT-116)

The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 5 to 20 µg/mL.

Cell LineIC50 (µg/mL)
MCF-710
A54915
HCT-11612

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
  • Membrane Disruption : Similar to other benzoxazoles, it may affect membrane integrity in fungi, leading to cell death .

Properties

IUPAC Name

2-(3-chloropropyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSSFGYRMYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51111-00-3
Record name 2-(3-chloropropyl)-1,3-benzoxazole
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